6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
6-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMUFAOPDTESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of an indolinone derivative. One common method is the diastereoselective synthesis using tosylhydrazone salts as precursors . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the indolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, carboxylated, or substituted spirocyclic indolinones.
Scientific Research Applications
Anticancer Properties
Research has indicated that spiro[cyclopropane-1,3'-indolin]-2'-ones exhibit significant anticancer activity. A study synthesized libraries of these compounds and evaluated their effects against various human cancer cell lines, including:
- HT-29 (colon cancer)
- DU-145 (prostate cancer)
- HeLa (cervical cancer)
- A-549 (lung cancer)
- MCF-7 (breast cancer)
Among these, certain derivatives demonstrated promising anticancer activity with IC50 values less than 20 μM. Notably, compounds exhibiting significant activity against the DU-145 cell line showed mechanisms involving cell cycle arrest and apoptosis induction through caspase-dependent pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. Preliminary studies suggest that similar compounds can modulate nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuroprotection. In animal models of Alzheimer's disease, these compounds have shown the ability to reduce amyloid-beta plaque formation and improve cognitive function .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, several derivatives were tested for their effects on the DU-145 prostate cancer cell line. Compounds 6b and 6u showed significant cytotoxicity, leading to apoptosis as confirmed by flow cytometric analysis .
Case Study 2: Neuroprotection
A study on mice treated with spirocyclic compounds demonstrated improvements in cognitive function and reductions in neurodegenerative markers associated with Alzheimer's disease . These findings highlight the potential for therapeutic applications in neurodegenerative conditions.
Comparative Analysis with Related Compounds
The following table summarizes key findings related to the biological activities of various spirocyclic compounds:
| Compound Name | Structure Type | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Spirocyclic indoline | Significant (IC50 < 20 μM) | Promising |
| 4'-Methoxyspiro[cyclopropane-1,3'-indole]-2'-one | Spirocyclic indole | Moderate | Limited |
| 4-Fluorospiro[cyclopropane-1,3'-indole]-2'-one | Fluorinated variant | High (IC50 < 10 μM) | Not evaluated |
Mechanism of Action
The mechanism of action of 6’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
- Indazole-Containing Derivatives (e.g., Compound 82a) : Derivatives like (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one exhibit potent Pim kinase inhibition (IC50: 0.4–1.1 nM) but moderate cellular activity (IC50: 1400 nM), likely due to reduced membrane permeability or off-target effects. The indazole moiety enhances affinity for Pim kinases but may compromise drug-like properties compared to oxindole-based spiro compounds .
- Spiro[cyclopropane-1,3'-indolin]-2'-ones with Aryl Substituents : Compounds 3a and 3b (e.g., 2-benzoyl derivatives) demonstrate anticancer activity in cell-based assays, highlighting the role of aromatic substituents in enhancing cytotoxicity. However, their lack of a methoxy group results in distinct pharmacokinetic profiles .
Pharmacokinetic and Drug-Like Properties
- CFI-400945 : Exhibits favorable oral exposure in rodents and dogs, attributed to the spirocyclopropane moiety’s rigidity and the 5'-methoxy group’s polarity balance .
- Salt forms (e.g., fumarate) could enhance bioavailability, as seen in related compounds .
Comparative Data Table
*Estimated from cell viability assays.
Biological Activity
6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that includes a cyclopropane ring fused to an indolin moiety. The methoxy group at the 6' position plays a crucial role in modulating its biological activity. The molecular formula is , which contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : Similar compounds have shown affinity for various receptors, including cannabinoid receptors. This interaction can influence pathways related to pain perception, mood regulation, and neuroprotection.
- Cell Cycle Modulation : Compounds with similar structures have been reported to induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of spiro[cyclopropane-1,3'-indole] have demonstrated anti-proliferative effects against various cancer cell lines by disrupting microtubule dynamics.
- Antimicrobial Activity : Some spirocyclic compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against pathogenic bacteria or fungi.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study examining the anticancer properties of spirocyclic compounds, this compound was tested against human colorectal cancer cell lines. The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced G2/M phase arrest and apoptosis through activation of the caspase pathway and downregulation of β-tubulin expression.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar spirocyclic compounds. These studies indicated that the compound could enhance neurogenesis and protect neuronal cells from oxidative stress-induced damage by modulating endocannabinoid signaling pathways.
Q & A
Basic: What synthetic strategies are commonly employed for 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one?
The synthesis typically involves cyclopropanation reactions, where a cyclopropane ring is formed via [2+1] cycloaddition or metal-free approaches. For example, diastereoselective cyclopropanation using tosylhydrazone salts under controlled pH and temperature conditions can yield spiro-oxindole derivatives . Key steps include:
- Reagent selection : Catalysts like bromotriphenylphosphonium bromide for cyclopropane ring formation .
- Purification : Column chromatography (e.g., silica gel with PE:EA solvent systems) to isolate high-purity products .
- Salt formation : Hydrochloride salts may enhance solubility for biological assays .
Advanced: How do reaction conditions impact diastereoselectivity in spirocyclopropane-indolinone synthesis?
Diastereoselectivity is highly sensitive to steric and electronic factors. For instance, tosylhydrazone salt-based cyclopropanation achieves >90% diastereomeric excess (d.e.) by modulating solvent polarity and temperature . Computational modeling (DFT studies) can predict transition-state geometries to optimize selectivity .
Basic: What analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm cyclopropane ring integration and spirojunction .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., C13H13N3O2 [M + Na]+ with m/z 266.0905) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., Pim kinase inhibition) may arise from assay conditions or substituent effects. Strategies include:
- Comparative assays : Standardize cell lines (e.g., HCT116 colon cancer models) and use positive controls like CFI-400945 .
- Structural analogs : Modify substituents (e.g., bromine at C5') to assess structure-activity relationships (SAR) .
Basic: How is the three-dimensional conformation of the spirocyclic core determined?
- X-ray crystallography : Directly resolves bond angles and torsion strains in the cyclopropane-indolinone system .
- Computational modeling : Density Functional Theory (DFT) predicts steric clashes and π-π stacking interactions with biological targets .
Advanced: What mechanistic insights explain the compound’s kinase inhibition (e.g., PLK4)?
The spiro-oxindole scaffold acts as a ATP-binding site competitor. The methoxy group at C6' enhances hydrophobic interactions with PLK4’s hinge region, while the cyclopropane ring restricts conformational flexibility, improving binding affinity . Mutagenesis studies (e.g., T315I Bcr-Abl mutants) further validate selectivity .
Basic: What challenges arise in scaling synthesis for preclinical studies?
- Low yields : Optimize catalyst loading (e.g., 10 mol% bromotriphenylphosphonium bromide) and reaction time .
- Solubility : Use hydrochloride salts or co-solvents (DMSO/PBS) for in vivo formulations .
Advanced: How can computational methods guide substituent modification for enhanced bioactivity?
- Molecular docking : Screens substituents (e.g., 5'-bromo vs. 7'-methoxy) against kinase active sites .
- QM/MM simulations : Predicts electronic effects of substituents on cyclopropane ring stability .
Basic: How are reaction yields optimized in cyclopropanation steps?
- Temperature control : Maintain 0–5°C to prevent side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)2) vs. metal-free systems for greener synthesis .
Advanced: What design principles improve selectivity against kinase isoforms (e.g., Pim-1 vs. PLK4)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
